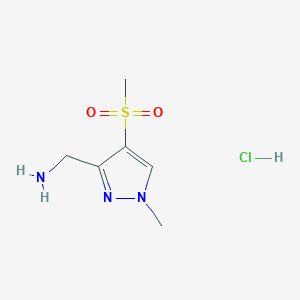
Methyl 4-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmacological Characterization and Potential Therapeutic Applications
Pharmacological studies have characterized similar compounds for their high affinity and selectivity towards specific receptors, indicating potential therapeutic applications. For instance, Grimwood et al. (2011) described a novel κ-opioid receptor (KOR) antagonist with significant selectivity and efficacy in treating depression and addiction disorders. This research underlines the importance of such compounds in exploring new treatments for neurological conditions (Grimwood et al., 2011).
Chemical Synthesis and Derivative Studies
Research by Crawford and Raap (1965) on ester hydrazones as possible precursors to alkoxediazoalkanes showcases the chemical versatility of related compounds. Their work provides insights into the decomposition processes of certain hydrazones, leading to mixed acetals and other reaction products, illustrating the compound's role in synthetic organic chemistry (Crawford & Raap, 1965).
Medicinal Chemistry and Drug Design
Magano et al. (2014) discussed the synthesis of oxindole derivatives via palladium-catalyzed C-H functionalization, indicating the compound's utility in medicinal chemistry. Such research highlights the ongoing exploration of novel synthetic routes for the development of pharmacologically active molecules (Magano et al., 2014).
Antibacterial Studies
Khalid et al. (2016) synthesized N-substituted derivatives of a related compound, demonstrating moderate to significant antibacterial activity. This work emphasizes the potential of such compounds in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Khalid et al., 2016).
Enzyme Inhibition for Therapeutic Development
Shibuya et al. (2018) discovered a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showcasing the application of such compounds in developing treatments for diseases involving ACAT-1 overexpression. This research signifies the compound's relevance in addressing metabolic disorders (Shibuya et al., 2018).
properties
IUPAC Name |
methyl 4-[[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-26-19(23)14-7-9-15(10-8-14)20-17(22)13-16-5-2-3-11-21(16)28(24,25)18-6-4-12-27-18/h4,6-10,12,16H,2-3,5,11,13H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPCVIJMCPEJKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-yl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2395228.png)
![methyl 4-[5-(furan-3-yl)-1H-imidazol-4-yl]benzoate](/img/structure/B2395231.png)

![N-[(4-fluorophenyl)methyl]-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2395233.png)
![(4-(1H-indole-5-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2395238.png)

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)



![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)
![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)
